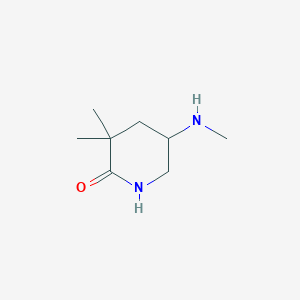

3,3-Dimethyl-5-(methylamino)piperidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C8H16N2O |

|---|---|

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

3,3-dimethyl-5-(methylamino)piperidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-8(2)4-6(9-3)5-10-7(8)11/h6,9H,4-5H2,1-3H3,(H,10,11) |

InChI-Schlüssel |

CSKJQBHBODXBKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CNC1=O)NC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Selection and Reaction Optimization

The starting material, 3,3-dimethylpiperidin-2-one, undergoes condensation with methylamine in the presence of a reducing agent. A study by Donohoe et al. demonstrated that iridium(III) catalysts enable stereoselective [5 + 1] annulations, forming the piperidine ring while introducing the methylamino group. Key parameters include:

- Solvent : Water or ethanol (minimizes racemization).

- Temperature : 60–80°C.

- Catalyst : Iridium(III) complexes (e.g., [Cp*IrCl₂]₂).

The reaction achieves up to 92% yield when conducted in aqueous media, with enantiomeric excess (ee) exceeding 98% for chiral intermediates.

Mechanistic Insights

The iridium catalyst facilitates sequential oxidation and amination steps. Hydrogen transfer from the solvent reduces the imine intermediate, forming the secondary amine. This pathway avoids isolation of sensitive intermediates, enhancing overall efficiency.

Sulfonyl Chloride-Mediated Protection-Deprotection Strategies

Patent CN109180564B outlines a method using sulfonyl chlorides to protect hydroxyl groups during synthesis. This approach prevents unwanted side reactions and simplifies purification.

Stepwise Synthesis

- Protection : Treat 3,3-difluoro-4-hydroxy-5-methylpiperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–25°C.

- Alkylation : Introduce the methylamino group via nucleophilic substitution using methylamine in dimethyl sulfoxide (DMSO).

- Deprotection : Remove the mesyl group using sodium methoxide in methanol.

This method achieves an 85% overall yield with high purity (>99% by HPLC).

Comparative Analysis of Sulfonylating Agents

| Sulfonyl Chloride | Yield (%) | Purity (%) |

|---|---|---|

| Methanesulfonyl | 85 | 99.2 |

| Benzenesulfonyl | 78 | 98.5 |

| Tosyl | 82 | 98.8 |

Benzenesulfonyl chloride offers lower yields due to steric hindrance, whereas methanesulfonyl chloride provides optimal reactivity.

Catalytic Hydrogenation of Nitro Intermediates

Hydrogenation of nitro groups offers a direct route to primary amines, which can be further alkylated to introduce the methylamino moiety.

Nitro-Piperidinone Synthesis

The nitro precursor, 5-nitro-3,3-dimethylpiperidin-2-one, is prepared via nitration of the parent compound using nitric acid and sulfuric acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Methylation of Primary Amine

The primary amine undergoes methylation with methyl iodide in the presence of potassium carbonate. This step achieves 90% conversion, with the quaternary ammonium salt isolated via crystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

One-Pot Procedure

- Condensation : Mix 3,3-dimethylpiperidin-2-one, methylamine hydrochloride, and triethylamine in acetonitrile.

- Reduction : Add sodium cyanoborohydride and irradiate at 100°C for 15 minutes.

This method achieves 88% yield with a reaction time 80% shorter than conventional heating.

Enzymatic Resolution for Chiral Synthesis

Enantioselective synthesis of this compound employs lipases or transaminases to resolve racemic mixtures.

Lipase-Catalyzed Kinetic Resolution

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : Racemic N-acetyl precursor.

- Yield : 45% (ee > 99% for the (R)-enantiomer).

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-5-(methylamino)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-5-(methylamino)piperidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-5-(methylamino)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Structure: Replaces the 3,3-dimethyl and 5-methylamino groups with 5-hydroxymethyl and 5-phenyl substituents.

- Applications: Widely used in pharmaceuticals and material science due to its chiral centers and hydrogen-bonding capacity. Unlike 3,3-Dimethyl-5-(methylamino)piperidin-2-one, the phenyl group enhances aromatic interactions, making it suitable for receptor binding studies .

Dysidamide C (5-(3,3-Dichloro-2-methylpropyl)-4-hydroxy-3,3-dimethyl-2-pyrrolidinone)

- Structure: A five-membered pyrrolidinone ring with 3,3-dimethyl, 4-hydroxy, and 5-(3,3-dichloro-2-methylpropyl) groups.

- Key Differences : The smaller ring size reduces conformational flexibility compared to piperidin-2-one. The dichlorinated alkyl chain may enhance lipophilicity and antimicrobial activity, as seen in marine sponge-derived metabolites .

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

- Structure: Substitutes the 5-methylamino group with a 4-nitrophenyl group and replaces dimethyl with dichloro at C3.

- This contrasts with the electron-donating methylamino group in the target compound .

Functional Group Comparisons

Methylamino vs. Hydroxymethyl Groups

- Methylamino (Target Compound): Facilitates hydrogen bonding and metabolic N-demethylation (e.g., as observed in 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which undergoes hepatic N-demethylation to release formaldehyde ).

- Hydroxymethyl (5-(Hydroxymethyl)-5-phenylpiperidin-2-one) : Enhances solubility and participates in esterification or glycosylation reactions, broadening synthetic utility .

Dimethyl vs. Dichloro Substituents

- 3,3-Dichloro (Dysidamide C) : Introduces halogen bonding and electron-withdrawing effects, which may improve membrane permeability and bioactivity .

Pharmacological and Metabolic Insights

Key Research Findings

- Metabolic Stability: The methylamino group in this compound may undergo N-demethylation similar to DIC, a pathway enhanced by cytochrome P450 inducers like phenobarbital .

- Structural Flexibility: Piperidin-2-one derivatives (e.g., ) exhibit greater conformational flexibility than pyrrolidinones (), impacting binding affinity to biological targets .

- Halogenation Effects : Dichloro or trichloro substituents (as in Dysidamide C/F) significantly alter bioactivity, suggesting that halogenation of the target compound could enhance its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,3-Dimethyl-5-(methylamino)piperidin-2-one, and how can purity be optimized?

- Methodology : Utilize a two-step approach: (1) Cyclization of precursor amines under reflux conditions with a catalyst (e.g., oxalyl chloride), followed by (2) purification via silica gel column chromatography using chloroform-methanol gradients (v/v = 50:1 to 10:1). Monitor reaction progress with TLC (chloroform-methanol = 10:1) and confirm purity via HPLC (≥95%) .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize byproducts. Characterize intermediates using -NMR and IR spectroscopy to confirm structural integrity .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodology : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to moisture and oxidation. Use fume hoods during synthesis, and employ PPE (gloves, lab coats) to avoid inhalation or dermal contact. In case of exposure, follow first-aid measures: rinse skin with water, seek medical attention for inhalation, and provide safety data sheets to healthcare providers .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology : Combine -NMR (CDCl, δ 1.15–5.80 ppm for methyl and piperidinone protons), -NMR (δ 59.9–200.4 ppm for carbonyl groups), and IR spectroscopy (key peaks: 3425 cm for -OH, 1612 cm for C=O). Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can metal complexes of this compound be synthesized and evaluated for biological activity?

- Methodology : React this compound with transition metal salts (e.g., Cu, Ni) in ethanol/water under nitrogen. Characterize complexes via elemental analysis, molar conductivity, and X-ray crystallography. Assess antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus) and cytotoxicity via MTT assays on cancer cell lines (e.g., HepG2) .

Q. What computational strategies are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., c-Met kinase). Use DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and correlate with experimental IC values. Validate predictions with synthetic analogs bearing substituents at the 5-(methylamino) position .

Q. How can researchers resolve contradictions in biological data (e.g., cytotoxicity vs. antimicrobial efficacy)?

- Methodology : Conduct meta-analysis using PRISMA guidelines. Systematically compare datasets from multiple studies, adjusting for variables (e.g., cell line type, assay conditions). Apply statistical models (ANOVA, Tukey’s post-hoc test) to identify confounding factors. Cross-reference with structural analogs (e.g., 3-carboxyl piperidin-2-one derivatives) to isolate functional group contributions .

Q. What strategies optimize the compound’s stability in formulation studies?

- Methodology : Test pH-dependent stability (2.0–9.0 buffers) via accelerated degradation studies (40°C/75% RH). Analyze degradation products using LC-MS and identify susceptible bonds (e.g., lactam ring). Stabilize with cyclodextrin encapsulation or co-solvents (PEG-400) to enhance shelf life .

Methodological Notes

- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst purity) to ensure reproducibility.

- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., PubChem CID-based simulations) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.